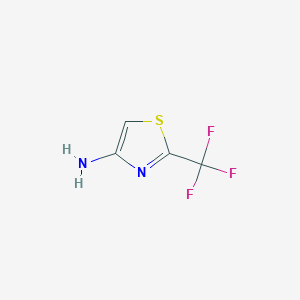

2-(Trifluoromethyl)thiazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-2(8)1-10-3/h1H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNOUDOPVQNEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Workflows for 2-(Trifluoromethyl)thiazol-4-amine

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(Trifluoromethyl)thiazol-4-amine (CAS: 1202043-87-5) represents a highly specialized building block that merges the bioisosteric utility of a thiazole core with the metabolic shielding of a trifluoromethyl (-CF₃) group. This whitepaper provides an in-depth analysis of its physicochemical properties, the electronic causality dictating its behavior, and self-validating protocols for its synthesis and application.

Electronic Causality and Physicochemical Dynamics

The physicochemical behavior of 2-(Trifluoromethyl)thiazol-4-amine is entirely dictated by the electronic push-pull dynamics between the electron-donating C4-amino group and the strongly electron-withdrawing C2-trifluoromethyl group. Understanding these properties is critical for predicting its reactivity during downstream functionalization.

-

Causality of pKa and Basicity: The inductive (-I) effect of the -CF₃ group pulls electron density through the conjugated pi-system of the thiazole ring. This significantly delocalizes the lone pair on the C4-amine, rendering it far less basic than standard aliphatic or isolated aromatic amines. Consequently, the amine is a poor nucleophile under neutral conditions, necessitating the use of highly reactive electrophiles or coupling reagents during amide bond formation.

-

Causality of Lipophilicity: The incorporation of three fluorine atoms increases the hydrophobic surface area of the molecule, raising its partition coefficient (LogP). This is a deliberate design choice in medicinal chemistry to enhance passive membrane permeability and target binding affinity via halogen bonding.

Quantitative Physicochemical Profile

The following data summarizes the core metrics of the compound, sourced and calculated based on standard [1].

| Property | Value | Causality / Significance |

| CAS Number | 1202043-87-5 | Unique identifier for the exact regioisomer. |

| Molecular Formula | C₄H₃F₃N₂S | Confirms the presence of the fluorinated moiety. |

| Molecular Weight | 168.14 g/mol | Low molecular weight, ideal for fragment-based design. |

| Predicted LogP | 1.6 - 1.9 | Enhanced lipophilicity driven by the -CF₃ group. |

| Predicted pKa (Amine) | ~1.8 - 2.2 | Severely depressed basicity due to strong -I effects. |

| Hydrogen Bond Donors | 1 (-NH₂) | Capable of donating two hydrogens in target binding. |

| Hydrogen Bond Acceptors | 4 (N, F, S) | High density of acceptors for kinase hinge-binding. |

| Topological Polar Surface Area | 67.2 Ų | Optimal for oral bioavailability (Rule of 5 compliant). |

Self-Validating Synthetic Methodology

The synthesis of 4-aminothiazoles is classically achieved via a [2]. For 2-(trifluoromethyl)thiazol-4-amine, the reaction utilizes 2,2,2-trifluoroethanethioamide and chloroacetonitrile. The protocol below is designed as a self-validating system , ensuring that researchers can physically or spectroscopically verify the success of each mechanistic step without relying solely on end-point mass spectrometry.

Step-by-Step Protocol: Hantzsch-Type Cyclization

-

Reagent Preparation: Dissolve 1.0 equivalent of 2,2,2-trifluoroethanethioamide in anhydrous ethanol (0.5 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the thioamide.

-

Electrophile Addition: Add 1.1 equivalents of chloroacetonitrile dropwise at 0 °C. Causality: The low temperature controls the initial exotherm and prevents runaway polymerization of the nitrile.

-

Base Catalysis & Intermediate Formation: Introduce 1.2 equivalents of triethylamine (Et₃N) dropwise.

-

Validation Check: A distinct color change to pale yellow/orange indicates the successful deprotonation and formation of the reactive S-alkylation intermediate (thioimidate).

-

-

Thermal Cyclization: Heat the reaction mixture to a gentle reflux (78 °C) for 4-6 hours. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the nitrogen onto the nitrile carbon, as documented in [3].

-

Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated NaHCO₃.

-

Validation Check: The cessation of gas evolution (CO₂) confirms the complete neutralization of the HCl byproduct generated during cyclization.

-

-

Purification & Final Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify via flash chromatography (Hexanes/EtOAc).

-

Validation Check: Analyze the purified product via FTIR spectroscopy. The complete disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the emergence of a doublet for the primary amine N-H stretches (~3300-3400 cm⁻¹) provides absolute structural validation.

-

Figure 1: Hantzsch-type cyclization workflow for 2-(Trifluoromethyl)thiazol-4-amine.

Strategic Applications in Medicinal Chemistry

The primary utility of 2-(trifluoromethyl)thiazol-4-amine lies in its role as a nucleophile in the synthesis of complex amides, frequently utilized in the development of kinase inhibitors. The -CF₃ group at the C2 position serves a dual purpose: it acts as a lipophilic anchor in hydrophobic binding pockets and completely blocks cytochrome P450-mediated oxidation at that specific vector, a common metabolic liability in unsubstituted [4].

Because the amine is electronically deactivated, standard coupling conditions (e.g., DCC or EDC alone) often result in poor yields. To overcome this, researchers must utilize highly efficient uronium-based coupling reagents (such as HATU) in the presence of a strong non-nucleophilic base (DIPEA) to drive the formation of the active ester intermediate, forcing the sluggish amine to react.

Figure 2: Amide coupling workflow utilizing the thiazole amine in drug development.

References

Engineering Efficacy: The Therapeutic Potential of 2-(Trifluoromethyl)thiazol-4-amine Derivatives

Executive Summary

In modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on privileged pharmacophores. 2-(Trifluoromethyl)thiazol-4-amine (CAS: 1202043-87-5) has emerged as a highly versatile building block. By combining the rigid, hydrogen-bonding capacity of a heteroaromatic thiazole ring with the metabolic shielding and lipophilicity of a trifluoromethyl (

This technical whitepaper provides an in-depth analysis of the chemical rationale behind this pharmacophore, explores its primary therapeutic applications, and outlines field-proven, self-validating experimental workflows for synthesizing and evaluating its derivatives.

Pharmacophore Dynamics: The Chemical Rationale

The strategic incorporation of the 2-(trifluoromethyl)thiazole moiety into drug candidates is driven by precise physicochemical causality:

-

Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or accessible aliphatic methyl groups. Replacing a standard methyl group with a

group substitutes vulnerable C-H bonds with highly stable C-F bonds, effectively blocking Phase I oxidative metabolism at the C2 position and extending the compound's half-life. -

Electronic Tuning & Permeability: The strongly electron-withdrawing nature of the

group pulls electron density away from the thiazole ring. This significantly reduces the basicity of the thiazole nitrogen and the nucleophilicity of the C4-amine. Consequently, the final derivative exhibits a lower overall -

Target Engagement: The thiazole sulfur atom provides a polarizable surface that fits optimally into hydrophobic receptor pockets, while the nitrogen acts as a directional hydrogen-bond acceptor.

Key Therapeutic Applications

Immunology: Allosteric Modulation of CXCR3

CXCR3 is a G-protein-coupled receptor (GPCR) activated by the chemokines CXCL9, CXCL10, and CXCL11. It plays a critical role in driving T-cell migration to sites of inflammation, making it a prime target for autoimmune disorders such as inflammatory bowel disease, celiac disease, and chronic obstructive pulmonary disease (COPD)[1].

Derivatives of 2-(trifluoromethyl)thiazole have been successfully developed as potent, insurmountable CXCR3 antagonists. A premier example is the clinical candidate[2], which utilizes the thiazole core to bind deeply within the allosteric pocket of the CXCR3 receptor, locking it in an inactive conformation and preventing intracellular calcium signaling[2].

Neurology: Dual TRPA1/TRPV1 Antagonism for Pain Management

The transient receptor potential ankyrin 1 (TRPA1) and vanilloid 1 (TRPV1) are thermosensitive cation channels co-expressed in nociceptive primary sensory neurons[3]. Blocking only one channel often leads to the compensatory upregulation of the other, limiting long-term analgesic efficacy.

Recent breakthroughs have utilized 2-(trifluoromethyl)thiazole derivatives as the "C-region" pharmacophore in hybrid molecules to achieve[3]. These compounds effectively block calcium flux through both channels, providing profound in vivo analgesia in inflammatory pain models without inducing the hyperthermic side effects historically associated with first-generation TRPV1 inhibitors[3].

Mechanistic Visualizations

Mechanism of action for 2-(trifluoromethyl)thiazole derivatives blocking receptor activation.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that embed quality control directly into the workflow.

Protocol A: Amide Coupling of the Electron-Deficient C4-Amine

Causality Context: Because the C4-amine is highly electron-deficient (due to the

-

Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Rationale: DIPEA acts as a non-nucleophilic base, allowing HATU to form a highly reactive HOAt-ester intermediate.

-

Coupling: Add 2-(trifluoromethyl)thiazol-4-amine (1.0 eq) to the activated mixture. Elevate the reaction temperature to 50°C and stir for 12–16 hours.

-

Self-Validation (LC-MS Check): Before proceeding to workup, extract a 1 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. Validation metric: Ensure >95% consumption of the thiazol-amine mass peak. If unreacted amine persists, add an additional 0.2 eq of HATU rather than extending the reaction time indefinitely, which risks epimerization.

-

Workup & Purification: Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated

, and brine. Dry over

Protocol B: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

Causality Context: Both CXCR3 and TRP channels trigger intracellular calcium release upon activation. Measuring this flux using a calcium-sensitive fluorescent dye provides a direct, quantifiable readout of antagonist efficacy.

-

Cell Seeding: Seed recombinant CHO cells expressing the target receptor (e.g., human CXCR3 or TRPA1) into 384-well black-wall, clear-bottom microplates at 10,000 cells/well. Rationale: Black walls prevent optical crosstalk between adjacent wells during fluorescence excitation.

-

Dye Loading: Remove culture media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM dye and 2.5 mM probenecid. Incubate for 45 minutes at 37°C. Rationale: The AM ester allows the dye to permeate the lipid bilayer. Intracellular esterases then cleave the AM group, trapping the fluorophore inside. Probenecid inhibits multidrug resistance efflux pumps, preventing premature dye expulsion.

-

Compound Incubation: Add the synthesized thiazole derivatives in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes. Validation metric: Always include a known antagonist as a positive control and a 0.1% DMSO vehicle as a negative control to calculate the assay's Z'-factor (must be >0.5 for a valid run).

-

Ligand Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject the

concentration of the specific agonist (e.g., CXCL10 for CXCR3[2] or AITC for TRPA1[3]) and continuously record fluorescence (Excitation: 488 nm / Emission: 525 nm) for 3 minutes.

High-throughput intracellular calcium flux assay workflow for compound screening.

Quantitative Data Presentation

The following table summarizes the in vitro pharmacological profiling of prominent 2-(trifluoromethyl)thiazole derivatives, demonstrating their broad applicability and high potency across different therapeutic targets.

| Compound / Derivative | Primary Target(s) | IC₅₀ Value (Human) | Indication / Model | Reference |

| ACT-777991 | CXCR3 Receptor | 10 nM | Acute Lung Inflammation | Meyer et al., 2023 |

| Compound 50 (Hybrid) | TRPA1 / TRPV1 | 1.42 μM / 2.13 μM | Formalin-induced Pain | Do et al., 2024 |

| Compound 8 (Piperazine analog) | CXCR3 Receptor | < 50 nM | Inflammatory Bowel Disease | US10259807B2 |

References

-

Meyer, E., et al. "Discovery of Clinical Candidate ACT-777991, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies." Journal of Medicinal Chemistry, 2023. URL:[Link]

-

Do, N., et al. "Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain." Pharmaceuticals, 2024, 17(9), 1209. URL:[Link]

- Williams, C., et al. "1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives." US Patent 10259807B2, 2019.

Sources

The Strategic Role of the Trifluoromethyl Group in Thiazole-Based Pharmacophores: A Comprehensive Technical Guide

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the optimization of physicochemical properties to achieve target engagement and favorable pharmacokinetics. The 1,3-thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, acting as a bioisostere for various functional groups and engaging in crucial non-covalent interactions within biological targets[1]. However, the strategic incorporation of a trifluoromethyl (–CF₃) group onto the thiazole core fundamentally transforms its pharmacological profile.

This technical whitepaper explores the profound effects of the –CF₃ group on thiazole derivatives, detailing how its unique combination of high electronegativity, lipophilicity, and steric bulk modulates metabolic stability, membrane permeability, and binding affinity. Designed for drug development professionals, this guide synthesizes mechanistic insights, quantitative efficacy data, and validated experimental protocols for the synthesis and evaluation of these potent pharmacophores.

Physicochemical Synergies: Why CF₃ on a Thiazole?

The addition of a –CF₃ group is not merely a structural substitution; it is a calculated physicochemical intervention. The carbon-fluorine (C–F) bond is the strongest in organic chemistry (approx. 116 kcal/mol), and the resulting –CF₃ moiety exerts several critical effects on the thiazole ring:

Lipophilicity and Membrane Permeability

Despite the highly polarized nature of the C–F bond, the –CF₃ group is exceptionally lipophilic. The tightly held electron density around the fluorine atoms reduces the overall polarizability of the group, leading to weak intermolecular dispersion forces with water (the hydrophobic effect). When attached to a thiazole, the –CF₃ group significantly increases the partition coefficient (LogP), directly enhancing the molecule's ability to passively diffuse across lipid bilayers, including the blood-brain barrier (BBB)[1].

Electronic Modulation and pKa Shift

The –CF₃ group is strongly electron-withdrawing via the inductive effect. When positioned at the 4- or 5-position of the thiazole ring, it pulls electron density away from the heteroaromatic system. This lowers the pKa of the adjacent basic nitrogen, preventing its protonation at physiological pH (7.4). Maintaining the molecule in a neutral, unionized state further drives membrane permeation and oral bioavailability.

Metabolic Shielding (CYP450 Evasion)

Unsubstituted thiazoles are often susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. The incorporation of a –CF₃ group blocks these metabolically labile sites. The steric bulk of the –CF₃ group, combined with the extreme stability of the C–F bonds, resists oxidative cleavage, thereby prolonging the in vivo half-life of the drug candidate[1]. Furthermore, in the context of histone deacetylase (HDAC) inhibitors, replacing a metabolically unstable trifluoromethyl ketone with a trifluoropyruvamide (TFPA) next to a thiazole ring stabilizes the hydrate form, preventing reductive metabolism by carbonyl reductases[2].

Caption: Mechanism of CYP450 evasion and metabolic stability induced by the trifluoromethyl group.

Biological Activity & Target Engagement

The unique physicochemical properties of CF₃-thiazoles translate into potent biological activity across multiple therapeutic areas.

Oncology: Kinase Inhibition and Apoptosis

Trifluoromethyl-thiazole derivatives are heavily utilized in anticancer drug discovery. For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated against A-549, Bel7402, and HCT-8 cancer cell lines. The 4-chloro-2-methylphenyl amido substituted analogue demonstrated significant antiproliferative activity, achieving up to 48% inhibition[3]. The –CF₃ group enhances hydrophobic packing within the ATP-binding pockets of target kinases, driving high-affinity orthogonal interactions.

Neurology: Cholinesterase Inhibition

In the pursuit of Alzheimer's disease therapeutics, 1,3-thiazole derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds featuring an o-trifluoromethylbenzene moiety or fused quinoxaline-thiazole systems have shown promising results. One such derivative exhibited an IC₅₀ of 91 µM against AChE and simultaneously inhibited LPS-induced TNFα with an IC₅₀ of 8 µM, demonstrating dual neuroprotective and anti-inflammatory capabilities[4].

Infectious Diseases: Antiparasitic and Antibacterial Efficacy

The lipophilicity imparted by the –CF₃ group enhances cell wall penetration in pathogens.

-

Antiparasitic: A highly optimized diaminothiazole derivative featuring a –CF₃ group was developed for Human African Trypanosomiasis (HAT). By targeting inositol-tetrakisphosphate 1-kinase (ITPK1), this compound achieved an extraordinary EC₅₀ of 6 nM (0.006 µM) against Trypanosoma brucei[5].

-

Antibacterial: Substituted arylidene hydrazinyl trifluoromethyl thiazoles have demonstrated potent antibacterial activity, with optimal minimum inhibitory concentration (MIC) values of 16 µg/mL against Escherichia coli and down to 8 µg/mL against Klebsiella pneumonia[6].

Quantitative Activity Landscape

To facilitate cross-disciplinary comparison, the following table summarizes the quantitative efficacy of various CF₃-thiazole derivatives across different biological targets.

| Compound Class | Target / Disease Area | Key Structural Feature | Efficacy Metric | Source |

| Diaminothiazoles | T. brucei (ITPK1) / Trypanosomiasis | –CF₃ group addition | EC₅₀ = 6 nM (0.006 µM) | [5] |

| HDAC Inhibitors | HDAC8 / Oncology | TFPA-thiazole fusion | Low nanomolar IC₅₀ | [2] |

| Thiazole-5-carboxamides | A-549, HCT-8 / Oncology | 4-CF₃, 2-Cl-phenyl | 48% cell viability inhibition | [3] |

| Hydrazinyl-thiazoles | E. coli / Antibacterial | 4-CF₃ substitution | MIC = 16 µg/mL | [6] |

| 1,3-Thiazole derivatives | AChE / Alzheimer's Disease | Fused quinoxaline/CF₃ | IC₅₀ = 91 µM (TNFα IC₅₀ = 8 µM) | [4] |

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of CF₃-thiazoles and the subsequent evaluation of their metabolic stability. Note: Causality for critical steps is explicitly provided to guide rational experimental design.

Protocol A: Radical Trifluoromethylation of Thiazole Scaffolds

This protocol utilizes sodium trifluoromethanesulfinate (Langlois reagent) for the direct C–H trifluoromethylation of the thiazole ring[1].

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve the base thiazole substrate (1.0 equiv) and Langlois reagent (CF₃SO₂Na, 3.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (3:1 v/v).

-

Causality: Langlois reagent is selected as a bench-stable, solid precursor that safely generates •CF₃ radicals upon oxidation, bypassing the severe toxicity and handling difficulties of gaseous CF₃I.

-

-

Radical Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv) dropwise to the stirring mixture at 0°C.

-

Causality: TBHP acts as the radical initiator, oxidizing the sulfinate to release SO₂ gas and the highly reactive electrophilic •CF₃ radical, which subsequently attacks the electron-rich position of the thiazole ring.

-

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours. Monitor reaction progress via LC-MS.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Causality: The basic quench neutralizes acidic byproducts, while the highly lipophilic CF₃-thiazole product partitions efficiently into the organic Ethyl Acetate layer.

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CLint) and half-life (t₁/₂) of the synthesized CF₃-thiazole, validating the metabolic shielding effect.

Step-by-Step Methodology:

-

Pre-Incubation: In a 96-well plate, combine the CF₃-thiazole test compound (final concentration 1 µM) with Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Incubate at 37°C for 5 minutes.

-

Causality: Pre-incubation ensures the system reaches thermal equilibrium and physiological pH before enzymatic activity begins, preventing artificial lag phases in the kinetic data.

-

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration) to each well.

-

Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an essential electron donor to catalyze the oxidation of the thiazole substrate.

-

-

Time-Point Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture and immediately transfer it into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

-

Causality: The ice-cold ACN serves a dual purpose: it instantly denatures the microsomal proteins (halting all enzymatic metabolism to provide an accurate time-snapshot) and precipitates the proteins for clean downstream LC-MS/MS analysis.

-

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS to plot the depletion curve.

Caption: Workflow illustrating the physicochemical enhancements conferred by CF3 addition to thiazoles.

References

-

Fluoroalkylation of steroid derivatives: synthetic strategies, mechanistic trends, and pharmacological perspectives. RSC Publishing.

-

5-(Trifluoromethyl)-1,3-thiazole | High-Purity. Benchchem. 1

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. 3

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Academie des Sciences. 4

-

Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. PMC / NIH. 5

-

Synthesis of Substituted Arylidene Hydrazinyl Trifluoromethyl Thiazole Derivatives and their Antibacterial Studies using different Genes Expression. ResearchGate / ChemistrySelect. 6

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC / NIH. 2

Sources

- 1. 5-(Trifluoromethyl)-1,3-thiazole|High-Purity [benchchem.com]

- 2. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 5. Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-(Trifluoromethyl)thiazol-4-amine as a pharmacophore in drug discovery

Title: 2-(Trifluoromethyl)thiazol-4-amine as a Privileged Pharmacophore in Modern Drug Discovery: A Technical Guide

Executive Summary

In the pursuit of novel therapeutics, the strategic incorporation of halogenated heterocycles has become a cornerstone of lead optimization. 2-(Trifluoromethyl)thiazol-4-amine (CAS 1202043-87-5) represents a highly specialized, privileged pharmacophore that addresses common pharmacokinetic and pharmacodynamic liabilities. By fusing the bioisosteric versatility of the 1,3-thiazole ring with the profound stereoelectronic effects of a trifluoromethyl (–CF₃) group, this building block offers a robust foundation for developing kinase inhibitors, antimicrobial agents, and antiviral therapeutics. This guide deconstructs the mechanistic causality behind its utility, provides self-validating synthetic protocols, and examines its application in contemporary drug discovery.

Pharmacophore Deconstruction & Mechanistic Causality

The efficacy of 2-(Trifluoromethyl)thiazol-4-amine is derived from the synergistic interplay of its three structural domains. As an Application Scientist, it is critical to understand why this specific molecular architecture drives favorable drug-like properties.

-

The 1,3-Thiazole Core: The thiazole ring is a well-established privileged scaffold in medicinal chemistry, acting as a bioisostere for pyridine, oxazole, and phenyl rings[1]. It engages in critical hydrogen bonding and non-covalent interactions within biological targets, including unique chalcogen bonding via its electron-rich sulfur atom[2]. Its rigid, planar geometry pre-organizes attached functional groups for optimal receptor binding.

-

The Trifluoromethyl (–CF₃) Advantage: The incorporation of the –CF₃ group at the 2-position fundamentally alters the molecule's physicochemical profile. The extremely high bond dissociation energy of the C–F bond (~116 kcal/mol) blocks sites susceptible to cytochrome P450-mediated oxidative metabolism, drastically enhancing metabolic stability[1]. Furthermore, its intrinsic lipophilicity improves passive membrane permeability, while its strong electron-withdrawing nature modulates the pKa of the adjacent thiazole nitrogen, reducing basicity and mitigating off-target toxicities (e.g., hERG channel blockade)[1].

-

The 4-Amino Vector: The primary amine at the 4-position serves a dual purpose. Pharmacodynamically, it acts as a potent hydrogen-bond donor, frequently utilized to anchor inhibitors to the hinge region of kinases. Synthetically, it provides a highly directional vector for library diversification via amide coupling.

Caption: Logical breakdown of the 2-(Trifluoromethyl)thiazol-4-amine pharmacophore contributions.

Physicochemical & Pharmacokinetic Profiling

To illustrate the profound impact of the –CF₃ group, the table below summarizes the quantitative physicochemical shifts when transitioning from a standard methyl group to a trifluoromethyl group on the 4-aminothiazole scaffold.

| Physicochemical Parameter | 2-Methylthiazol-4-amine | 2-(Trifluoromethyl)thiazol-4-amine | Causality / Pharmacological Impact |

| Molecular Weight ( g/mol ) | 114.17 | 168.14 | Addition of 3 fluorine atoms increases MW but remains well within Lipinski's Rule of 5. |

| Lipophilicity (cLogP) | ~0.8 | ~1.7 | The highly lipophilic –CF₃ group enhances passive membrane permeability and bioavailability. |

| pKa (Conjugate Acid) | ~4.5 | ~1.5 | Strong electron-withdrawing effect of –CF₃ drastically reduces basicity, mitigating hERG binding. |

| Metabolic Stability (HLM) | Low (Oxidation at –CH₃) | High (C–F bond resistance) | The strong C–F bond blocks CYP450-mediated oxidative metabolism at the 2-position. |

| Topological Polar Surface Area | 67.1 Ų | 67.1 Ų | Fluorine does not contribute to TPSA, allowing for increased lipophilicity without altering polar metrics. |

Synthetic Methodologies & Self-Validating Protocols

The synthesis and derivatization of this scaffold require specific conditions due to the stereoelectronic deactivation caused by the –CF₃ group.

Protocol 1: De Novo Synthesis via Hantzsch-Type Cyclization

Thiazol-amines can be efficiently prepared from α-halo nitriles and thioamides[3].

-

Objective: Construct the 1,3-thiazole core with the –CF₃ and amino substituents.

-

Causality of Reagents: Ethanol is chosen as a protic solvent to stabilize the zwitterionic intermediates during cyclization. NaHCO₃ acts as a mild acid scavenger to neutralize the HCl byproduct without causing base-catalyzed degradation of the sensitive α-halo nitrile.

-

Step-by-Step Workflow:

-

Dissolve 2,2,2-trifluoroethanethioamide (1.0 eq) in anhydrous ethanol at room temperature.

-

Add NaHCO₃ (1.5 eq), followed by the dropwise addition of chloroacetonitrile (1.1 eq).

-

Heat the reaction mixture to 70°C for 4–6 hours under an inert atmosphere.

-

Self-Validation (IPC): Monitor via LC-MS. The disappearance of the thioamide peak and the appearance of the product mass

indicates reaction completion. -

Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo.

-

Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

-

-

Expected Analytical Data:

H NMR (CDCl₃): δ 6.50 (s, 1H, thiazole-CH), 4.85 (br s, 2H, NH₂).

Protocol 2: High-Throughput Library Derivatization via Amide Coupling

-

Objective: Synthesize 2-trifluoromethylthiazole-4-carboxamides for high-throughput screening.

-

Causality of Reagents: The 4-amino group on this specific scaffold is highly deactivated due to the strong electron-withdrawing inductive effect of the –CF₃ group. Standard coupling agents (like EDC/HOBt) often fail. HATU is employed because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, forcing the acylation of the poorly nucleophilic amine. DIPEA serves as a non-nucleophilic base to drive the catalytic cycle.

-

Step-by-Step Workflow:

-

Pre-activate the target carboxylic acid (1.1 eq) by dissolving it in anhydrous DMF, adding HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

-

Add 2-(Trifluoromethyl)thiazol-4-amine (1.0 eq) to the activated ester solution.

-

Stir at 50°C for 12 hours (elevated temperature overcomes the amine's low nucleophilicity).

-

Self-Validation (IPC): Monitor via TLC (UV active at 254 nm). The amide product spot will typically exhibit a higher

value than the highly polar amine starting material. -

Quench with water to precipitate the amide product. Filter and wash with cold water and dilute HCl to remove residual DIPEA.

-

Caption: End-to-end drug discovery workflow utilizing the 2-(Trifluoromethyl)thiazol-4-amine scaffold.

Applications in Drug Discovery: Case Studies

The 2-(trifluoromethyl)thiazole scaffold has gained significant traction in the development of novel therapeutics, particularly in virology and oncology.

A prominent example is its use in the discovery of novel anti-HIV agents that modulate viral mRNA processing[4],[5]. Researchers identified 2-trifluoromethylthiazole-5-carboxamides (e.g., compounds GPS488 and GPS491) as potent analogues of a previously discovered stilbene-based hit compound. The strategic replacement of a reactive, cytotoxic stilbene double bond with the stable, bioisosteric thiazole-carboxamide linkage eliminated cytotoxicity while maintaining sub-micromolar efficacy against both wild-type and drug-resistant HIV strains[4].

The –CF₃ group was critical in this structure-activity relationship (SAR) optimization. It provided the necessary lipophilic bulk and electronic distribution to effectively alter HIV-1 RNA accumulation, thereby suppressing the expression of the viral structural Gag protein while increasing levels of viral RNAs encoding regulatory proteins[5].

References

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC Source: nih.gov URL: [Link]

-

Title: 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC Source: nih.gov URL: [Link]

-

Title: 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing | ACS Medicinal Chemistry Letters Source: acs.org URL: [Link]

-

Title: Science of Synthesis 11.17 Thiazoles Source: thieme-connect.de URL: [Link]

Sources

- 1. 5-(Trifluoromethyl)-1,3-thiazole|High-Purity [benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Metabolic Stability of 2-(Trifluoromethyl)thiazol-4-amine Scaffolds: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Metabolic Stability

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving a suitable pharmacokinetic profile, with metabolic stability standing as a cornerstone. A compound that is rapidly metabolized will likely suffer from a short half-life and poor bioavailability, necessitating higher or more frequent dosing, which in turn can lead to increased toxicity. This guide provides a focused, in-depth analysis of the metabolic stability of the 2-(Trifluoromethyl)thiazol-4-amine scaffold, a privileged structure in medicinal chemistry. Our objective is to move beyond mere protocol recitation and delve into the mechanistic reasoning and strategic decision-making required to effectively assess and optimize compounds built around this core.

Part 1: Deconstructing the 2-(Trifluoromethyl)thiazol-4-amine Scaffold

The 2-(Trifluoromethyl)thiazol-4-amine scaffold is a confluence of three key structural motifs, each imparting distinct physicochemical and metabolic properties. A comprehensive understanding of their individual and collective contributions is paramount.

-

The Thiazole Ring: This five-membered aromatic heterocycle is a common feature in many approved drugs.[1] Its aromaticity and the presence of both sulfur and nitrogen heteroatoms make it a versatile pharmacophore. However, these heteroatoms and the electron-rich ring system also present potential sites for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2]

-

The 2-Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established medicinal chemistry strategy to enhance metabolic stability.[3][4] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[5][6] Furthermore, the potent electron-withdrawing nature of the CF₃ group can deactivate the adjacent thiazole ring, rendering it less susceptible to oxidative attack.[5][7] This "metabolic blocking" effect is a primary reason for the prevalence of this group in drug design.[6]

-

The 4-Amine (NH₂) Moiety: The primary amine at the C4 position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the biological target. From a metabolic standpoint, it can be a site for Phase II conjugation reactions (e.g., acetylation, glucuronidation) or Phase I oxidation. Its electron-donating character can also influence the reactivity of the thiazole ring itself.[8][9]

The interplay of these three components—the potentially labile heterocycle, the powerfully stabilizing fluoroalkyl group, and the reactive amine—defines the metabolic profile of any compound derived from this scaffold.

Part 2: The Metabolic Landscape: Potential Pathways and Liabilities

While the CF₃ group provides a significant metabolic shield, it does not confer complete invulnerability. Understanding the potential "soft spots" is critical for proactive drug design. Preclinical metabolism studies are essential for identifying these liabilities early in the discovery process.

Key Metabolic Transformations:

-

Thiazole Ring Oxidation: This is often the primary site of metabolic concern for thiazole-containing drugs. CYP-mediated oxidation can occur at several positions:

-

S-Oxidation: Oxidation of the sulfur atom to form a sulfoxide or sulfone.

-

N-Oxidation: Oxidation of the ring nitrogen atom.

-

Epoxidation: Formation of a reactive epoxide across the C4-C5 double bond. This can be a significant liability, as epoxides are electrophilic and can form covalent adducts with cellular macromolecules, potentially leading to toxicity.[8][9][10]

-

Thiazole Ring Opening: More extensive metabolism can lead to the cleavage of the thiazole ring, as has been observed for some thiazole-containing compounds.[11] This often proceeds through an initial oxidation event.[11]

-

-

Metabolism at the 4-Amine Position:

-

If the amine is substituted (secondary or tertiary), N-dealkylation is a common metabolic route.

-

The primary amine itself can undergo oxidative deamination or conjugation reactions.

-

-

Metabolism of Peripheral Substituents: While the core is our focus, it is crucial to remember that metabolism often occurs on other parts of the molecule. Aromatic rings appended to the core, for instance, are classic sites for CYP-mediated hydroxylation.

The presence of the amino group on the thiazole ring can facilitate several of these metabolic pathways.[8][9] Quantum chemical studies suggest that the energy barrier for epoxidation, a pathway leading to potentially reactive metabolites, is lowered by the presence of an amino group on the thiazole ring.[8][9]

Visualization: Potential Metabolic Fates

The following diagram illustrates the primary potential metabolic pathways for the 2-(Trifluoromethyl)thiazol-4-amine core.

Caption: Potential Phase I and Phase II metabolic pathways for the core scaffold.

Part 3: The Cornerstone Experiment: In Vitro Metabolic Stability Assay

The workhorse for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[12][13] This experiment measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts rich in Phase I drug-metabolizing enzymes like CYPs.[14][15]

Self-Validating Experimental Protocol: Liver Microsomal Stability

This protocol is designed to be self-validating through the inclusion of appropriate controls. The causality behind each step is explained to ensure a deep understanding of the methodology.

Objective: To determine the rate of disappearance (half-life, t₁/₂) and calculate the intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

-

Test Compound (TC) Stock Solution (e.g., 10 mM in DMSO)

-

Pooled Liver Microsomes (Human, Rat, Mouse, etc.)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (Cofactor solution, containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase). Causality: CYPs are NADPH-dependent enzymes; a regenerating system ensures the cofactor is not depleted during the incubation.

-

Positive Control Compounds:

-

High Clearance Control (e.g., Verapamil, Propranolol). Causality: Validates that the microsomal enzymes are active.

-

Low Clearance Control (e.g., Warfarin). Causality: Ensures the assay can distinguish stable from unstable compounds and that there's no non-specific degradation.

-

-

Stopping Solution: Ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS). Causality: The ACN precipitates microsomal proteins, halting the enzymatic reaction. The IS is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.

-

96-well incubation plate and collection plate

-

Incubator Shaker (37°C)

-

Centrifuge

-

LC-MS/MS System

Experimental Workflow:

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare working solutions of the Test Compound and controls in buffer to the desired concentration (e.g., 2 µM for a final assay concentration of 1 µM).

-

Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.

-

-

Incubation Setup (in 96-well plate):

-

Add the microsomal suspension to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Mix gently.

-

Add this microsomal mixture to the wells of the incubation plate.

-

Pre-incubation: Place the plate in the 37°C shaker for ~5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add the pre-warmed NADPH regenerating system to all wells except the T=0 and "No-NADPH" control wells. To the "No-NADPH" wells, add plain buffer. This step starts the metabolic reaction.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells.

-

Quench Reaction: Immediately transfer the aliquot to a collection plate containing the ice-cold ACN with Internal Standard. Mix thoroughly to stop the reaction.

-

For the T=0 sample, the reaction is quenched before adding the NADPH solution. This represents 100% of the initial compound concentration.

-

-

Sample Processing:

-

Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point. The amount is determined by the peak area ratio of the analyte to the internal standard.

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Data Presentation and Interpretation

The primary data from the LC-MS/MS is the percentage of the parent compound remaining at each time point.

Data Analysis:

-

Plot the natural log (ln) of the [% remaining] versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Half-life (t₁/₂) is calculated as: t₁/₂ = -0.693 / k

-

Intrinsic Clearance (CLᵢₙₜ) is calculated as: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

Table 1: Representative Microsomal Stability Data and Interpretation

| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) | Interpretation |

| Verapamil (Control) | 8.5 | 98 | High Clearance: Assay is performing correctly. |

| Warfarin (Control) | > 120 | < 5.8 | Low Clearance: Assay is performing correctly. |

| Test Compound A | 15 | 55.4 | Metabolically Unstable: High intrinsic clearance suggests rapid in vivo metabolism. Optimization is required. |

| Test Compound B | 95 | 7.3 | Metabolically Stable: Low intrinsic clearance predicts a lower level of in vivo metabolic clearance. A promising result. |

| Test Compound C | > 120 | < 5.8 | Highly Stable: Excellent metabolic stability in this system. May warrant investigation in hepatocyte assays to assess Phase II metabolism. |

Note: Clearance classification boundaries can vary, but generally CLᵢₙₜ > 80 is high, 15-80 is intermediate, and < 15 is low.

Part 4: Advanced Analytics for Metabolite Characterization

Identifying where metabolism occurs is as important as knowing how fast it occurs. This requires sophisticated analytical techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for both quantification of the parent drug and initial detection of metabolites.[13][16]

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites (e.g., confirming the addition of an oxygen atom, M+16).[11][16]

-

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): A uniquely powerful tool for fluorinated compounds. It allows for the direct detection and quantification of all fluorine-containing species in a sample—both the parent drug and its metabolites—without interference from biological matrices.[17] This can provide an unbiased view of the metabolic fate of the compound.

Part 5: Strategic Interventions: Enhancing Metabolic Stability

When a compound like "Test Compound A" shows high clearance, medicinal chemistry must intervene. The strategy is guided by the principles of Structure-Metabolism Relationships (SMR).

-

Identify the Metabolic "Soft Spot": The first step is to use metabolite identification studies (as described in Part 4) to pinpoint the exact site of metabolism.

-

Block the Site: If metabolism is occurring on a peripheral aromatic ring, a common strategy is to block the most likely site (often the para-position) with a fluorine atom.[12]

-

Bioisosteric Replacement: If the thiazole ring itself is the site of instability, more significant changes may be needed. This involves replacing a labile group with a more stable isostere that preserves biological activity.[18][19]

-

Replacing a metabolically vulnerable phenyl group with a pyridine or other heterocycle can reduce susceptibility to CYP-mediated oxidation.[2][20]

-

In some cases, the entire thiazole ring might be replaced with another heterocycle like an oxadiazole, triazole, or imidazole, which can offer improved stability while mimicking key electronic and hydrogen-bonding features.[18][19][21]

-

-

Modulate Electronics and Sterics: Introducing electron-withdrawing groups elsewhere on the molecule can further deactivate the thiazole ring. Alternatively, adding steric bulk near a metabolic hotspot can physically hinder the ability of a CYP enzyme to access and oxidize that site.

Visualization: Metabolic Stability-Guided Drug Design Cycle

Caption: The iterative cycle of design, synthesis, and testing in drug optimization.

Conclusion

The 2-(Trifluoromethyl)thiazol-4-amine scaffold offers a compelling starting point for drug design, largely due to the inherent metabolic stability conferred by the trifluoromethyl group. However, this stability is not absolute. A thorough and mechanistically-driven investigation of the scaffold's metabolic liabilities, centered on the thiazole ring and its substituents, is essential. By employing robust in vitro assays, advanced analytical techniques for metabolite identification, and rational, SMR-guided medicinal chemistry, researchers can effectively navigate the challenges of metabolic optimization. This integrated approach transforms metabolic stability from a potential roadblock into a design parameter that can be systematically addressed, ultimately increasing the probability of advancing potent, safe, and effective drug candidates into clinical development.

References

- A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. RSC Publishing.

- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.

- Hepatic microsomal enzyme induction by trifluoromethyl compounds and some halogenated and nonhalogenated analogs. PubMed.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.

- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

- Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19 F NMR spectroscopy. RSC Publishing.

- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed.

- Systematic evaluation of amide bioisosteres leading to the discovery of novel and potent thiazolylimidazolidinone inhibitors of SCD1 for the treatment of metabolic diseases. ResearchGate.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem.

- Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science.

- Aromatic Bioisosteres. Cambridge MedChem Consulting.

- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate.

- Bioisosteres that influence metabolism. Hypha Discovery Blogs.

- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.

- Metabolic Stability Assay Services. BioIVT.

- Drug Modifications to Improve Stability. Chemistry LibreTexts.

- In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. PubMed.

- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications.

- Microsomal metabolic stability. ResearchGate.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Metabolism News. Cambridge MedChem Consulting.

- metabolic stability. Enamine.

- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. MDPI.

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate.

- Metabolism-guided drug design. MedChemComm.

- Peroxidase metabolism of the urinary bladder carcinogen 2-amino-4-(5-nitro-2-furyl)thiazole. PubMed.

- Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. ResearchGate.

- On the Metabolic Stability of Fluorinated Small Molecules. figshare.

- Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. ResearchGate.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Frontiers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Metabolism | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juser.fz-juelich.de [juser.fz-juelich.de]

- 9. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nuvisan.com [nuvisan.com]

- 14. bioivt.com [bioivt.com]

- 15. mttlab.eu [mttlab.eu]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. drughunter.com [drughunter.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. researchgate.net [researchgate.net]

The Trifluoromethyl Group's Iron Grip: A Technical Guide to the Electronic Effects on Thiazole-4-amine Reactivity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the profound electronic influence the trifluoromethyl (CF₃) group exerts on the reactivity of the thiazole-4-amine scaffold, a prevalent motif in medicinal chemistry. By dissecting the fundamental principles and providing actionable experimental frameworks, this document aims to equip researchers with the predictive understanding necessary for rational drug design and synthetic strategy development.

The Strategic Imperative: Why the CF₃ Group on Thiazole-4-amine?

The thiazole ring is a cornerstone in a multitude of therapeutic agents, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[1][2] The 4-amino substitution provides a critical vector for molecular elaboration and interaction with biological targets. The introduction of a trifluoromethyl group, a powerhouse of electron-withdrawing capacity, is a deliberate strategy to modulate the physicochemical properties of the parent molecule.[3] Understanding the electronic consequences of this substitution is paramount for predicting its impact on a compound's pKa, nucleophilicity, and susceptibility to metabolic degradation.

Deconstructing the Electron Sink: The Intrinsic Properties of the Trifluoromethyl Group

The trifluoromethyl group's potent electron-withdrawing nature is the lynchpin of its utility. This effect is primarily a consequence of the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms.[4] This creates a significant dipole moment, pulling electron density away from the atom to which it is attached. This powerful inductive pull is quantified by its Hammett constant (σ), a measure of the electronic influence of a substituent on a reaction center.

| Hammett Constant | Value | Implication |

| σₚ (para) | +0.54 | Strong electron-withdrawal through the aromatic system. |

| σₘ (meta) | +0.43 | Significant inductive electron-withdrawal. |

Table 1: Hammett constants for the trifluoromethyl group, illustrating its strong electron-withdrawing character.

This inherent electron-withdrawing capability has several predictable consequences for an attached aromatic or heteroaromatic system.

The Thiazole-4-amine Core: A Tale of Two Nucleophiles

The thiazole-4-amine scaffold presents two primary sites of nucleophilic reactivity: the exocyclic amino group and the thiazole ring itself, particularly the C5 position, which is the most electron-rich carbon in the unsubstituted ring.[5] The lone pair of the amino group can participate in resonance with the thiazole ring, further enhancing the nucleophilicity of the C5 position.

The CF₃ Effect: A Paradigm Shift in Thiazole-4-amine Reactivity

The introduction of a trifluoromethyl group onto the thiazole ring dramatically alters this reactivity landscape. The primary consequence is a significant decrease in electron density throughout the molecule, impacting both the amino group and the thiazole ring.

Basicity Attenuation: A Quantifiable Impact on pKa

The most immediate and quantifiable effect of the CF₃ group is a marked decrease in the basicity of the thiazole-4-amine system. The electron-withdrawing nature of the CF₃ group destabilizes the protonated form (the conjugate acid), making the amine less likely to accept a proton. This is reflected in a lower pKa value. For instance, the pKa of ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been reported to be approximately 1.41. While this value is for a more complex analogue, it provides a stark contrast to the estimated pKa of unsubstituted 2-aminothiazole, which is around 5.4. This dramatic reduction in basicity has profound implications for drug design, influencing a molecule's charge state at physiological pH and its ability to participate in hydrogen bonding as a hydrogen bond acceptor.

Nucleophilicity Suppression: Taming the Amino Group and the Ring

The diminished electron density has a direct impact on the nucleophilicity of both the exocyclic amino group and the thiazole ring.

-

The Amino Group: The lone pair on the nitrogen of the 4-amino group is less available for donation to an electrophile due to the inductive pull of the CF₃ group. This results in a significant decrease in its nucleophilicity, making reactions such as acylation and alkylation more challenging. Higher temperatures, stronger electrophiles, or the use of catalysts may be required to achieve desired transformations.

-

The Thiazole Ring: The electron-rich C5 position of the thiazole ring is significantly deactivated towards electrophilic aromatic substitution. The strong -I effect of the CF₃ group withdraws electron density from the ring, making it a much poorer nucleophile. Consequently, electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions will be substantially slower and require more forcing conditions compared to the unsubstituted thiazole-4-amine.

The position of the CF₃ group on the thiazole ring will also have a nuanced effect on reactivity. A CF₃ group at the C2 position will exert a strong and direct electron-withdrawing effect on the entire ring system. A CF₃ group at the C5 position, while still strongly deactivating, will have its most pronounced effect on the adjacent C4-amino group.

Experimental Protocols for Probing Electronic Effects

To empirically validate and quantify the electronic effects of the CF₃ group on thiazole-4-amine reactivity, a series of well-defined experiments can be undertaken.

Protocol 1: Determination of pKa via UV-Vis Spectrophotometry

This protocol provides a robust method for quantifying the basicity of the thiazole-4-amine and its CF₃-substituted analogue.

Objective: To determine and compare the pKa values of thiazole-4-amine and 2-(trifluoromethyl)thiazole-4-amine.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 1 to 7.

-

Preparation of Stock Solutions: Prepare stock solutions of thiazole-4-amine and 2-(trifluoromethyl)thiazole-4-amine in a suitable solvent (e.g., methanol).

-

Spectrophotometric Measurement:

-

For each compound, add a small, constant volume of the stock solution to each buffer solution in a quartz cuvette.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for both the protonated and neutral forms of the amine.

-

Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.

-

The pKa is the pH at which the concentration of the protonated and neutral forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

-

Causality: The shift in λmax upon protonation is due to the change in the electronic structure of the molecule. The CF₃-substituted compound is expected to have a significantly lower pKa, reflecting the destabilization of the conjugate acid by the electron-withdrawing CF₃ group.

Protocol 2: Comparative Acylation Reactivity Study

This experiment provides a semi-quantitative comparison of the nucleophilicity of the amino group.

Objective: To compare the rate of acylation of thiazole-4-amine and 2-(trifluoromethyl)thiazole-4-amine with a standard electrophile.

Methodology:

-

Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of thiazole-4-amine and 2-(trifluoromethyl)thiazole-4-amine in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).

-

Initiation of Reaction: To each vessel, add an equimolar amount of a standard acylating agent (e.g., acetyl chloride) at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., thin-layer chromatography, LC-MS, or ¹H NMR spectroscopy).

-

Data Analysis: Compare the time required for the consumption of the starting material in each reaction. The reaction with thiazole-4-amine is expected to proceed significantly faster. For a more quantitative comparison, reaction kinetics can be studied by taking aliquots at regular intervals and analyzing the concentration of reactants and products.

Causality: The slower reaction rate for the CF₃-substituted compound is a direct consequence of the reduced nucleophilicity of the amino group, as its lone pair is less available for attack on the electrophilic carbonyl carbon of the acetyl chloride.

Visualizing the Electronic Landscape

The following diagrams illustrate the key electronic effects and experimental workflows discussed.

Caption: The strong inductive effect of the CF₃ group reduces electron density in the thiazole-4-amine system, leading to decreased basicity and nucleophilicity.

Caption: An experimental workflow for the comparative analysis of the electronic effects of the CF₃ group on thiazole-4-amine reactivity.

Conclusion: Harnessing Electronic Effects for Rational Design

The trifluoromethyl group is a powerful tool for modulating the properties of the thiazole-4-amine scaffold. Its profound electron-withdrawing effects significantly decrease the basicity and nucleophilicity of the molecule, a critical consideration in drug design and synthetic planning. By understanding and quantifying these effects through the experimental frameworks outlined in this guide, researchers can make more informed decisions in the development of novel therapeutics, leading to compounds with improved pharmacokinetic and pharmacodynamic profiles.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Academica.

- Vertex AI Search. (n.d.). Trifluoromethyl group. Wikipedia.

- Vertex AI Search. (2025). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development. BenchChem.

- Vertex AI Search. (2025, August 15). CF3 Definition - Organic Chemistry Key Term. Fiveable.

- Vertex AI Search. (n.d.). Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution. BenchChem.

Sources

- 1. BJOC - C–H Trifluoromethylthiolation of aldehyde hydrazones [beilstein-journals.org]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Bioisosteric Applications of 2-(Trifluoromethyl)thiazol-4-amine in Advanced Medicinal Chemistry

Executive Summary

In the modern drug discovery landscape, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently necessitates the structural evolution of lead compounds. The molecule 2-(Trifluoromethyl)thiazol-4-amine (CAS 1202043-87-5) has emerged as a highly privileged building block and bioisosteric scaffold. By combining the electron-withdrawing power of a trifluoromethyl (

This technical guide dissects the electronic rationale, bioisosteric replacement strategies, and the specific synthetic methodologies required to effectively deploy 2-(trifluoromethyl)thiazol-4-amine in drug development.

Structural and Electronic Rationale

The strategic value of 2-(trifluoromethyl)thiazol-4-amine lies in the synergistic physical chemistry of its two primary components:

-

The Trifluoromethyl Group (

): The -

The 1,3-Thiazole Core: As a five-membered heteroaromatic ring, thiazole acts as a bioisostere for amides, esters, and oxadiazoles. It provides two distinct hydrogen-bond acceptors (the nitrogen and sulfur atoms) while maintaining a rigid vector for substituent projection.

-

The 4-Amine Handle: Positioned at the 4-carbon, the amine serves as the primary vector for coupling (e.g., forming ureas, amides, or secondary amines). However, the strong inductive pull (

) of the adjacent

Bioisosteric Replacement Strategies

A classic application of 2-(trifluoromethyl)thiazol-4-amine is the rescue of nitroaromatic lead compounds. While nitro groups (

Recent studies in the development of anti-HIV agents have successfully demonstrated a1[1]. By swapping a

Quantitative Comparison of Bioisosteres

| Parameter | Nitro ( | Trifluoromethyl ( | Analytical Rationale |

| Hammett Constant ( | +0.78 | +0.54 | Both exert strong electron-withdrawing ( |

| Lipophilicity ( | -0.28 | +0.88 | |

| Metabolic Liability | High | Low | Nitro groups are susceptible to nitroreductases; |

| Anti-HIV Activity (EC | 2.4 µM | 0.5 µM | The |

(Data synthesized from the evaluation of 2-trifluoromethylthiazole-5-carboxamides[1])

Logical workflow of CF3-thiazole bioisosteric replacement to bypass metabolic liabilities.

Causality in Experimental Design: Overcoming Synthetic Hurdles

When utilizing 2-(trifluoromethyl)thiazol-4-amine to synthesize larger chemical probes—such as2[2]—standard amide coupling protocols (e.g., EDC/HOBt or HATU/DIPEA) routinely fail.

The Causality: The basicity and nucleophilicity of the 4-amine are severely compromised. The lone pair on the nitrogen is delocalized into the electron-deficient thiazole ring, a phenomenon exacerbated by the potent

To force the coupling, the experimental design must alter both reacting partners:

-

Electrophile: Must be converted from a carboxylic acid to an ultra-reactive acid chloride.

-

Nucleophile: The 4-amine must be deprotonated using a strong, non-nucleophilic base (e.g., LiHMDS) to generate a highly reactive amide anion prior to coupling.

Self-Validating Experimental Protocol: Amide Coupling

To ensure high fidelity and prevent the costly purification of failed reactions, the following protocol is designed as a self-validating system utilizing an in-line LC-MS feedback loop.

Step-by-Step Methodology

Step 1: Electrophile Activation

-

Action: Suspend the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by 2 drops of anhydrous DMF (catalyst).

-

Rationale: Oxalyl chloride generates a highly reactive acid chloride, bypassing the limitations of transient active esters which are insufficiently electrophilic for deactivated thiazol-4-amines.

Step 2: Nucleophile Deprotonation

-

Action: In a separate flame-dried flask, dissolve 2-(trifluoromethyl)thiazol-4-amine (1.1 eq) in anhydrous THF at -78 °C. Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 eq). Stir for 30 minutes.

-

Rationale: LiHMDS quantitatively deprotonates the amine, converting the poor neutral nucleophile into a highly reactive anionic species.

Step 3: Electrophilic Coupling

-

Action: Cannulate the acid chloride solution from Step 1 into the deprotonated amine solution at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

Step 4: In-line Orthogonal Validation (The Feedback Loop)

-

Action: Aliquot 5 µL of the reaction mixture, quench in 100 µL of LC-MS grade methanol, and inject into a UPLC-MS system.

-

Validation Logic: The system dictates that if the conversion of the 2-(trifluoromethyl)thiazol-4-amine is <95% (based on UV integration at 254 nm), the reaction is cooled back to 0 °C and an additional 0.5 eq of the acid chloride is introduced. The workflow only proceeds to aqueous workup and preparative HPLC once the mass of the product peak (

) is confirmed and conversion exceeds the 95% threshold.

Step 5: Structural Validation

-

Action: Confirm the final architecture using

NMR (singlet at ~ -61 ppm confirms the

Self-validating synthetic workflow for coupling deactivated 2-(Trifluoromethyl)thiazol-4-amines.

Conclusion

The integration of 2-(trifluoromethyl)thiazol-4-amine into medicinal chemistry pipelines represents a masterclass in bioisosteric design. By understanding the profound electronic influence of the

References

-

Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation . Chemical Science.

-

2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing . ACS Medicinal Chemistry Letters. 1

-

Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) . MDPI. 2

Sources

Modulating Pharmacophore Thermodynamics: The Hydrogen Bonding Capacity of 2-(Trifluoromethyl)thiazol-4-amine

Executive Summary

In modern rational drug design, the precise tuning of a molecule's non-covalent interaction profile is paramount for optimizing target engagement and pharmacokinetic properties. 2-(Trifluoromethyl)thiazol-4-amine represents a highly specialized pharmacophore where the intrinsic hydrogen bonding network of the 4-aminothiazole scaffold is fundamentally rewired by the stereoelectronic influence of a trifluoromethyl (-CF3) group at the C2 position.

As an Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic thermodynamic system. This whitepaper deconstructs the causality behind its hydrogen bonding capacity, mapping how the -CF3 group acts as an electronic "push-pull" modulator. By suppressing unwanted hydrogen bond acceptors (HBAs) and supercharging hydrogen bond donors (HBDs), this motif offers a powerful tool for navigating the lipophilic and desolvation constraints of kinase hinge-binding pockets and other challenging biological targets.

Structural & Electronic Profiling: The Causality of H-Bonding

To understand the hydrogen bonding capacity of 2-(Trifluoromethyl)thiazol-4-amine, we must analyze the electronic interplay between its three primary heteroatomic centers: the C4-amino group, the thiazole N3 nitrogen, and the C2-trifluoromethyl group.

The Base Scaffold vs. The Fluorinated Perturbation

In an unsubstituted 4-aminothiazole, the -NH2 group acts as a strong HBD, while the adjacent N3 nitrogen serves as a moderate HBA. However, the introduction of the -CF3 group at C2 introduces a profound inductive (-I) effect .

-

Suppression of the N3 Acceptor: The highly electronegative fluorine atoms pull electron density through the

-framework away from the thiazole ring. This stabilizes the lone pair on the N3 nitrogen, drastically lowering its -

Enhancement of the C4-NH2 Donor: The electron-withdrawing effect propagates to the C4 position, increasing the partial positive charge (

) on the amine protons. This increases their acidity, making them significantly stronger HBDs capable of forming tighter non-covalent bonds with target backbone carbonyls. -

The Amphiphilic Nature of -CF3: Historically viewed merely as a lipophilic, metabolically stable bioisostere, modern quantum mechanical analyses reveal that the -CF3 group is an amphiphilic noncovalent bonding partner. Due to group polarization and the anomeric effect, the -CF3 group can act as both a weak electrophile and a nucleophile, engaging in highly directional, albeit weak, interactions with protein residues .

Electronic push-pull dynamics of 2-(Trifluoromethyl)thiazol-4-amine.

Hydrogen Bond Donor and Acceptor Mapping

To facilitate rapid decision-making in lead optimization, the quantitative shifts in hydrogen bonding capacity are summarized below. The data reflects the transition from a standard heteroaromatic amine to a highly polarized fluorinated system.

| Functional Group | Native Role (Unsubstituted) | CF3 Perturbation Effect | Adjusted Capacity |

| C4-NH2 | Strong HBD | Increased | Enhanced HBD |

| Thiazole N3 | Moderate HBA | Lone pair stabilization | Suppressed HBA |

| C2-CF3 | N/A | Anomeric polarization | Amphiphilic (Weak HBA/HBD) |

| Thiazole S1 | Negligible HBA | Minimal electronic shift | Negligible |

Experimental Validation Protocols (Self-Validating Systems)

Theoretical mapping must be grounded in empirical thermodynamic data. To quantify the enhanced HBD capacity of the C4-NH2 group, we utilize a rigorous

Protocol: H-NMR Titration for Determination

This protocol is designed as a self-validating system . Step 2 acts as an internal control; failing to rule out host self-association invalidates the downstream 1:1 binding isotherm calculations.

Step 1: Solvent Selection & Host Preparation

-